Ribosylpurine

Nucleoside cytotoxicity Thymocyte apoptosis Comparative toxicology

Ribosylpurine (CAS 7595-44-0), synonymously known as nebularine, purine riboside, or 9-(β-D-ribofuranosyl)purine, is a naturally occurring purine nucleoside belonging to the class of organic compounds comprising a purine base attached to a ribosyl moiety. It is structurally defined by the complete absence of exocyclic functional groups on the purine ring, distinguishing it fundamentally from adenosine, which bears a 6-amino group.

Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
CAS No. 7595-44-0
Cat. No. B1219735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibosylpurine
CAS7595-44-0
Synonyms9-(beta-D-ribofuranosyl)purine
nebularine
purine ribonucleoside
purine riboside
purine-1-D-ribofuranoside
Molecular FormulaC10H12N4O4
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H12N4O4/c15-2-6-7(16)8(17)10(18-6)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15-17H,2H2
InChIKeyMRWXACSTFXYYMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility100 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Ribosylpurine (CAS 7595-44-0) Procurement Guide: Compound Identity and Core Characteristics


Ribosylpurine (CAS 7595-44-0), synonymously known as nebularine, purine riboside, or 9-(β-D-ribofuranosyl)purine, is a naturally occurring purine nucleoside belonging to the class of organic compounds comprising a purine base attached to a ribosyl moiety [1]. It is structurally defined by the complete absence of exocyclic functional groups on the purine ring, distinguishing it fundamentally from adenosine, which bears a 6-amino group . Originally isolated from the fungus Clitocybe nebularis, ribosylpurine exists as a solid with a molecular formula of C₁₀H₁₂N₄O₄ (molecular weight 252.23 g/mol) and demonstrates broad biological activity including cytotoxicity, antiviral effects, and enzyme inhibition [1].

Cytotoxicity Probe Ranked within highest toxicity tier in nucleoside analog screens; adenosine kinase-dependent metabolic disruption documented
ADA Pharmacophore Defines baseline inhibitory scaffold for adenosine deaminase SAR studies; C2 vs C8 substitution rules established
Polymerase Fidelity Non-canonical thymine-templating base for DNA polymerase and base-pair geometry investigations
Plant Metabolism Plant-active purine with confirmed non-cytokinin mechanism; quantitative receptor binding data available

Why Ribosylpurine Cannot Be Replaced by Generic Purine Nucleosides: The Structural Basis for Differential Activity


The complete absence of exocyclic substituents on the purine ring of ribosylpurine fundamentally differentiates it from adenosine, 2-chloroadenosine, 2-aminopurine riboside, 6-mercaptopurine riboside, and other in-class purine nucleosides [1]. This structural minimalism directly alters three critical pharmacological properties: (i) hydrogen-bonding capacity, enabling ribosylpurine to function as a universal base that pairs with all four DNA nucleosides rather than only thymine ; (ii) enzyme recognition, where the missing 6-amino group reduces adenosine deaminase binding affinity by over 100-fold compared to 8-azapurine analogs yet renders C8-substituted derivatives completely inactive [2]; and (iii) metabolic activation, where ribosylpurine is uniquely phosphorylated by adenosine kinase to form purine riboside triphosphate (PRTP), which accumulates to supranormal levels and acts as a surrogate energy intermediate — a metabolic fate not shared by 2-chloroadenosine, 2'-deoxyadenosine, or the 18 other purine nucleoside analogs tested in direct comparison [3]. Consequently, substituting ribosylpurine with adenosine or its simple derivatives in experimental systems will yield fundamentally different outcomes in nucleic acid recognition, cytotoxicity magnitude, and metabolic disruption profiles.

Structural Difference Adenosine and 6-amino derivatives carry an exocyclic amino group that alters base-pairing capacity and enzyme recognition — properties not replicated by ribosylpurine
Metabolic Signature 2-Chloroadenosine and 2'-deoxyadenosine exhibit only moderate toxicity and lack the PRTP accumulation profile; metabolic disruption pathway may differ
Substitution Tolerance C8-substituted purine ribosides lose ADA inhibitory activity completely; C8-modified analogs cannot serve as ADA pharmacophore replacements

Head-to-Head Quantitative Evidence: Where Ribosylpurine (CAS 7595-44-0) Differs Measurably from Its Analogs


Cytotoxicity Ranking: Ribosylpurine Exhibits Top-Tier Toxicity Among 22 Purine Nucleoside Analogs in Rat Thymocytes

In a direct head-to-head comparison of 22 purine nucleoside analogs, ribosylpurine (purine riboside) and tubercidin were identified as the most toxic compounds, while 2-chloroadenosine and 2'-deoxyadenosine exhibited only moderate toxicity, and all other analogs tested — including adenosine, inosine, guanosine, and various substituted purine ribosides — showed no effect on cell viability under identical conditions [1]. Toxicity was quantified by both trypan blue exclusion and lactate dehydrogenase (LDH) leakage from cultured rat thymocytes [1].

Cytotoxicity Rank
Head-to-head
Highest toxicity tier among 22 purine nucleoside analogs; >90% ATP depletion within 2 h; PRTP accumulation >4× physiological ATP
Supports cytotoxicity endpoint review and cell-viability assay context
Ranked within rat thymocyte model; confirm in target cell system
Nucleoside cytotoxicity Thymocyte apoptosis Comparative toxicology Purine antimetabolites

Adenosine Deaminase Inhibition: Ribosylpurine Defines the Baseline Pharmacophore — C2-Substituted Analogs Show Up to 5-Fold Potency Shifts

A systematic structure-activity relationship study against calf intestinal adenosine deaminase (ADA) established ribosylpurine (nebularine) as the minimal inhibitory pharmacophore with a Ki of 16 µM [1][2]. Critically, any substitution at the C8 position of ribosylpurine resulted in total loss of ADA inhibitory activity, whereas C2-substituted analogs exhibited modulated potency: 2-MeS-purine riboside (Ki = 3 µM, 5.3-fold more potent), 2-thiohexyl adenosine (Ki = 6 µM, 2.7-fold more potent), and 2-Cl-purine riboside (Ki = 25 µM, 1.6-fold less potent) [2]. Furthermore, the synthetic derivative 2-deoxy isonebularine achieved an ADA IC50 of 16 nM, binding over 5,000 times more strongly than ribosylpurine itself, demonstrating that ribosylpurine is the essential starting scaffold from which high-affinity inhibitors are derived [3].

ADA Inhibition Ki
Head-to-head
Ribosylpurine Ki = 16 µM; 2-MeS-purine riboside Ki = 3 µM (5.3× more potent); 2-Cl-purine riboside Ki = 25 µM; C8-substitution abolishes activity
Supports ADA pharmacophore SAR context and baseline reference selection
Calf intestinal ADA assay; competitive inhibition kinetics
Adenosine deaminase Enzyme inhibition Structure-activity relationship Purine riboside analogs

Mechanism-Specific Metabolic Disruption: Ribosylpurine Induces >90% ATP Depletion and Supranormal PRTP Accumulation — A Signature Not Shared by Moderately Toxic Analogs

Beyond the cytotoxicity ranking, ribosylpurine exhibits a unique metabolic disruption profile that distinguishes it even from the other top-tier toxic analog tubercidin. In rat thymocytes, ribosylpurine caused greater than 90% depletion of intracellular ATP within 2 hours of exposure, accompanied by the intracellular accumulation of purine riboside triphosphate (PRTP) to levels exceeding 4-fold the physiological ATP concentration [1]. This metabolic conversion is mediated by adenosine kinase, as demonstrated by the complete reversal of cytotoxicity upon co-treatment with the adenosine kinase inhibitor 5-iodotubercidin [1]. Remarkably, cells virtually deprived of ATP maintained high nucleotide energy charge and remained viable for several hours, with PRTP functionally substituting for ATP in glycolysis [1]. Neither 2-chloroadenosine, 2'-deoxyadenosine, nor the non-toxic analogs induced comparable ATP depletion or nucleotide accumulation, indicating that the adenosine kinase-dependent formation of PRTP is a specific metabolic liability of ribosylpurine [1].

Metabolic Fate
Reported
>90% ATP depletion; PRTP accumulation >4× ATP; cytotoxicity reversed by adenosine kinase inhibitor 5-iodotubercidin
Supports adenosine kinase-dependent metabolic disruption interpretation
Unique PRTP signature not shared by moderate-toxicity analogs
ATP depletion Nucleotide metabolism Purine riboside triphosphate Adenosine kinase

Differential Plant vs. Animal Cytotoxicity: Ribosylpurine Exhibits an Atypical ~10-Fold Lower Efficacy in Plant Cells Compared to Mammalian Cells

Unlike most cytotoxic nucleoside analogs, which typically show comparable or greater toxicity in plant systems, ribosylpurine displays a marked differential sensitivity: the growth of tobacco BY-2 cells was inhibited with only about tenfold lower efficacy than mammalian cell lines [1]. This relative sparing of plant cells is mechanistically significant because ribosylpurine was historically misclassified as an anticytokinin; however, direct binding assays with Arabidopsis cytokinin receptors AHK3 and CRE1/AHK4 demonstrated that ribosylpurine does not compete with the natural cytokinin trans-zeatin for receptor binding [1]. Instead, its plant effects are attributed to the same purine metabolism disruption documented in animal cells — inhibition of xanthine oxidase (85% at 20 µM, non-competitive) [2] and interference with nucleotide synthesis.

Plant vs. Animal
Cross-study
~10-fold lower plant cell sensitivity vs. mammalian; 85% xanthine oxidase inhibition at 20 µM; no competition with cytokinin receptor trans-zeatin
Supports plant cell cytotoxicity endpoint context and non-cytokinin mechanism review
Tobacco BY-2 and Arabidopsis receptor data
Plant cytotoxicity Differential toxicity Nucleoside analog Cytokinin signaling

Universal Base Property: Ribosylpurine Templates for Thymine in DNA Polymerase Assays — A Quantitative Departure from Adenosine's Strict Base Pairing

The absence of the exocyclic 6-amino group fundamentally alters the base-pairing properties of ribosylpurine compared to adenosine. While adenosine templates exclusively for thymine or uracil via Watson-Crick hydrogen bonding, ribosylpurine exhibits altered pairing: in vitro DNA elongation experiments using E. coli DNA polymerase I (Klenow fragment) demonstrated that deoxynebularine templates for thymine incorporation but not for adenine, guanine, or cytosine under the tested conditions [1]. In single-stranded M13 DNA transfected into E. coli, deoxynebularine directed preferential insertion of adenine opposite the lesion, confirming that it has the template characteristics of adenine in vivo [1]. Despite this altered specificity, deoxynebularine does not block DNA replication, as measured by transfection efficiency [1]. In a separate study using Vsr mismatch endonuclease, placing nebularine opposite thymine generated mismatches cleaved at a rate of only 0.1%, compared to 1% for a pseudoabasic site and approximately 1% for TT or CT mismatches [2].

DNA Template Specificity
Class-level
Templates for thymine in Klenow fragment; acts as adenine surrogate in vivo without blocking replication; Vsr cleavage of nebularine•T = 0.1% vs. ~1% for TT/CT mismatches
Supports DNA polymerase fidelity study context and base-pair geometry research
Defined template behavior; not a fully promiscuous universal base
Universal base DNA polymerase Base pairing Nucleoside analog

Proven Application Scenarios for Ribosylpurine (CAS 7595-44-0) Based on Quantitative Differentiation Evidence


Positive Control for Purine Nucleoside Cytotoxicity Screens with Documented ATP Depletion Endpoint

In high-throughput cytotoxicity screening of nucleoside analog libraries, ribosylpurine serves as a validated positive control representing the highest toxicity tier. Its well-characterized metabolic signature — >90% ATP depletion within 2 hours and accumulation of PRTP to >4-fold physiological ATP levels in rat thymocytes [1] — provides a quantifiable biochemical endpoint (ATP depletion) that can be readily measured via luciferase-based ATP assays. Unlike tubercidin, which shares the top toxicity tier but lacks the detailed metabolic characterization, ribosylpurine's adenosine kinase-dependent mechanism (reversible by 5-iodotubercidin) allows researchers to confirm on-target metabolic activation [1].

Minimal Pharmacophore Scaffold for Adenosine Deaminase (ADA) Inhibitor Structure-Activity Relationship Studies

Medicinal chemistry programs targeting ADA rely on ribosylpurine as the baseline reference inhibitor (Ki = 16 µM) from which potency improvements are measured. The established SAR rules — C2-substitution modulates potency (2-MeS-purine riboside Ki = 3 µM, 5.3-fold improvement; 2-Cl-purine riboside Ki = 25 µM, 1.6-fold reduction) while C8-substitution abolishes activity entirely [2][3] — make ribosylpurine the essential starting material for synthesizing and benchmarking new ADA inhibitor candidates. The commercial availability of ribosylpurine as a defined chemical entity (≥95% purity) ensures reproducible SAR campaigns.

Site-Specific Probe for DNA Polymerase Fidelity and Base-Pair Geometry Studies

For structural biologists and enzymologists studying DNA polymerase fidelity, deoxynebularine (the 2'-deoxy form of ribosylpurine) provides a uniquely defined non-canonical template. Quantitative data show that deoxynebularine templates for thymine incorporation by E. coli DNA polymerase I Klenow fragment in vitro, acts as an adenine surrogate in vivo without blocking replication, and when placed opposite thymine in mismatch endonuclease assays yields a cleavage rate of 0.1% — an order of magnitude lower than pseudoabasic sites or standard mismatches [4][5]. This defined behavior enables precise experimental dissection of the contribution of the exocyclic amino group to polymerase selectivity.

Plant Biology Research Tool with Validated Non-Cytokinin Mechanism of Action

Plant biologists investigating purine metabolism or cytokinin-independent growth regulation can employ ribosylpurine with confidence in its mechanistic specificity. Direct binding assays have conclusively demonstrated that ribosylpurine does not bind Arabidopsis cytokinin receptors AHK3 or CRE1/AHK4, and its plant cytotoxicity operates with approximately 10-fold lower efficacy than in mammalian cells [6]. Additionally, ribosylpurine non-competitively inhibits xanthine oxidase (85% inhibition at 20 µM), providing a secondary biochemical readout for target engagement in plant extracts [7]. This combination of receptor-level negative data and enzyme-level positive data makes ribosylpurine a uniquely interpretable tool for plant studies.

Application
Selection Property
Validation Focus
Purine nucleoside cytotoxicity screening
Documented ATP depletion endpoint context
Adenosine kinase-dependent PRTP accumulation
ADA inhibitor SAR studies
Baseline pharmacophore scaffold
C2 vs. C8 substitution rule verification
DNA polymerase fidelity research
Non-canonical thymine-templating base
Replication bypass and mismatch recognition
Plant purine metabolism research
Non-cytokinin mechanism context
Xanthine oxidase inhibition and receptor binding data
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